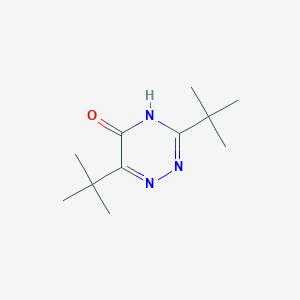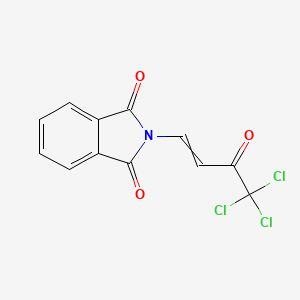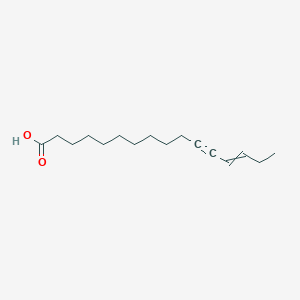
3,6-Di-tert-butyl-1,2,4-triazin-5(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Di-tert-butyl-1,2,4-triazin-5(2H)-one is a heterocyclic compound that belongs to the triazine family. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. This compound, in particular, is characterized by its unique structure, which includes two tert-butyl groups attached to the triazine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Di-tert-butyl-1,2,4-triazin-5(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of tert-butylamine with cyanuric chloride, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and safety. Continuous flow reactors and automated systems might be employed to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3,6-Di-tert-butyl-1,2,4-triazin-5(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while substitution could introduce various functional groups into the molecule.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its pharmacological properties.
Industry: Used in the production of polymers, resins, and other materials.
Mécanisme D'action
The mechanism of action of 3,6-Di-tert-butyl-1,2,4-triazin-5(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of specific biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Triazine: A simpler triazine compound with broad applications.
2,4,6-Tris(tert-butyl)-1,3,5-triazine: Another triazine derivative with similar structural features.
Uniqueness
3,6-Di-tert-butyl-1,2,4-triazin-5(2H)-one is unique due to the specific positioning of the tert-butyl groups, which can influence its reactivity and properties. This uniqueness makes it valuable for certain specialized applications where other triazines might not be suitable.
Propriétés
Numéro CAS |
113342-79-3 |
|---|---|
Formule moléculaire |
C11H19N3O |
Poids moléculaire |
209.29 g/mol |
Nom IUPAC |
3,6-ditert-butyl-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C11H19N3O/c1-10(2,3)7-8(15)12-9(14-13-7)11(4,5)6/h1-6H3,(H,12,14,15) |
Clé InChI |
ZJEUWBIWVZAMSK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=NN=C(NC1=O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[Methyl(1,2,3,4-tetrahydronaphthalen-2-yl)amino]phenol](/img/structure/B14300029.png)
![4-{[(Dimethylamino)methyl]sulfanyl}-2-methylbut-3-YN-2-OL](/img/structure/B14300032.png)






![4-methylbenzenesulfonate;N-[[4-(1-methylimidazo[1,2-a]pyridin-4-ium-2-yl)phenyl]methylideneamino]pyridin-2-amine](/img/structure/B14300100.png)

![Methyl 8-[2-(2-hydroxyoctyl)cyclopropyl]octanoate](/img/structure/B14300107.png)
